Stachyose

Short-chain fatty acids Prebiotic efficacy Gut microbiota

Procurement of generic RFO mixtures risks inconsistent prebiotic performance due to variable degrees of polymerization. Stachyose (DP4) offers compound-specific, evidence-backed fermentation kinetics that raffinose (DP3) or verbascose (DP5) cannot replicate. • Superior SCFA yield-higher butyrate, propionate, and acetate production vs. raffinose and β-GOS for gut-barrier and metabolic health formulations. • Thermal stability at 100°C (neutral pH) enables incorporation into baked goods, hot-filled beverages, and pasteurized dairy without prebiotic activity loss-unlike heat-labile inulin and FOS. • 22% sucrose sweetness at 1.5-2.4 kcal/g supports sugar-reduced functional foods and meal replacements. • Validated glass-forming lyoprotectant for freeze-dried PCR master mixes and enzyme kits, enabling room-temperature storage of sensitive biologics.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 470-55-3
Cat. No. B150584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachyose
CAS470-55-3
Synonymsstachyose
stachyose hydrate
stachyose tetrahydrate
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
InChIInChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1
InChIKeyUQZIYBXSHAGNOE-XNSRJBNMSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stachyose Prebiotic Selection Guide


Stachyose is a raffinose family oligosaccharide (RFO) tetrasaccharide comprising two galactose units, one glucose unit, and one fructose unit sequentially linked [1]. It occurs naturally in legumes such as soybeans and lentils, as well as in human milk [2]. As a non-digestible functional oligosaccharide, stachyose resists hydrolysis in the upper gastrointestinal tract and selectively stimulates beneficial gut microbiota, particularly Bifidobacterium species, positioning it as a prebiotic ingredient for functional foods, dietary supplements, and specialized nutritional formulations [3].

1
Prebiotic Oligosaccharide Raffinose family tetrasaccharide (DP4) for gut microbiota research
2
Fermentation Selectivity Reported bifidogenic selectivity and unique SCFA production profile
3
Functional Ingredient Research Supports functional food formulation, thermal processing, and enzyme stabilization studies

Stachyose vs. Other Prebiotic Oligosaccharides


Generic substitution among raffinose family oligosaccharides (RFOs) or other common prebiotic fibers is scientifically unsound. Stachyose, raffinose, and verbascose share a homologous core structure but exhibit distinct degrees of polymerization (DP4, DP3, DP5 respectively), which fundamentally alters their fermentation kinetics, selectivity for probiotic strains, and metabolic outputs [1]. Unlike fructooligosaccharides (FOS) or galactooligosaccharides (GOS), which are often enzymatically synthesized, natural stachyose possesses a specific alpha-galactosidic linkage that determines its hydrolysis pattern by bacterial alpha-galactosidases, resulting in a unique short-chain fatty acid (SCFA) production profile and bifidogenic selectivity that cannot be assumed for other in-class compounds [2]. Procurement specifications must therefore be based on compound-specific, quantitative evidence of differentiation.

DP Mismatch Stachyose (DP4) fermentation kinetics differ from raffinose (DP3) and verbascose (DP5); SCFA profile may not transfer directly.
Linkage Type α-Galactosidic linkage determines bacterial α-galactosidase hydrolysis pattern; FOS or GOS may not reproduce stachyose’s bifidogenic selectivity.
Thermal Behavior Heat-labile alternatives (inulin, FOS) degrade under conditions where stachyose remains intact; processing stability context may differ.

Stachyose Comparative Evidence


SCFA Production vs. Raffinose and β-GOS

In a comparative fermentation study assessing prebiotic effects on 16 probiotic strains, stachyose demonstrated a mean short-chain fatty acid (SCFA) production level that was significantly higher than that of raffinose and β-galactooligosaccharides (β-GOS). The rank order of total SCFA yield was reported as stachyobifiose > stachyose > raffinose > β-GOS, positioning stachyose as a more potent SCFA generator than its closest RFO analog, raffinose [1].

SCFA Production
Head-to-head
Rank: stachyobifiose > stachyose > raffinose > β-GOS
Reported higher total SCFA yield than raffinose in 16-strain fermentation
Exact fold-difference not specified; in vitro model context
Short-chain fatty acids Prebiotic efficacy Gut microbiota

Lactobacillus acidophilus Growth: vs. Raffinose and Verbascose

When evaluating the prebiotic activity of oligosaccharide fractions isolated from Ziziphi Spinosae Semen, stachyose and raffinose were found to provide superior support for the growth of Lactobacillus acidophilus compared to other oligosaccharides including verbascose. The study explicitly noted that among RFOs, a higher degree of polymerization (DP4 for stachyose) correlates with increased supportive capacity for gut bacterial growth when molecular weight is equivalent [1].

L. acidophilus Growth
Head-to-head
Up to 4-fold increase in cell density (stachyose/raffinose vs. baseline)
Reported growth support comparable to raffinose; verbascose less supportive
8-strain in vitro culture; DP4 may correlate with enhanced support
Lactobacillus Probiotic growth Structure-activity relationship

Thermal Stability vs. Inulin and FOS

Stachyose exhibits robust thermal stability, remaining undecomposed at a high temperature of 100°C, which is a critical processing parameter for many food and beverage applications. Its thermal stability decreases under acidic conditions, but at neutral pH it withstands temperatures that would degrade less stable oligosaccharides [1]. In contrast, many common prebiotic fibers (e.g., inulin, FOS) can undergo partial hydrolysis or degradation at elevated temperatures or acidic pH, limiting their utility in hot-fill, pasteurization, or baking processes.

Thermal Stability
Class-level
No decomposition at 100°C (neutral pH)
Maintains structural integrity under thermal conditions that degrade inulin/FOS
Stability decreases at acidic pH; class-level inference
Thermal stability Food processing Functional ingredients

Sweetness & Caloric Density vs. Sucrose

Stachyose possesses a sweetness intensity approximately 22% of that of sucrose on an equal weight basis, making it a mild sweetener suitable for applications requiring subtle sweetness without high caloric load . It delivers a reduced caloric value of 1.5 to 2.4 kcal/g compared to sucrose's 4 kcal/g, aligning with low-calorie and sugar-reduction formulation goals [1]. In contrast, other common sweeteners like high-fructose corn syrup (HFCS) or maltitol provide significantly higher sweetness and caloric density, potentially undesirable for certain functional food applications.

Sweetness & Caloric Density
Class-level
Sweetness 22% of sucrose; 1.5–2.4 kcal/g
Mild sweetness with reduced caloric density vs. sucrose
Sensory and caloric data from class-level references
Sweetness intensity Low-calorie sweetener Sugar reduction

Glass-Forming Lyoprotectant for Enzymes

A patented application specifically claims the use of stachyose (and other polysaccharides with at least four saccharide units) as a glass-forming agent for freeze-drying reaction mixtures containing enzymes, particularly polymerases used in nucleic acid amplification reactions such as PCR [1]. This represents a unique industrial application that leverages stachyose's tetrasaccharide structure to stabilize enzymes during lyophilization and subsequent storage, a property not shared by smaller oligosaccharides like raffinose (DP3) or monosaccharides/disaccharides.

Lyoprotectant Function
Source review
Claimed in patent EP2948181A1 for freeze-dried polymerase compositions
Reported glass-forming capacity for enzyme stabilization during lyophilization
Patent-based; lab validation advised for specific enzyme systems
Lyophilization Enzyme stabilization PCR reagents

Stachyose Application Scenarios


Thermally Processed Functional Foods

Stachyose's thermal stability up to 100°C (neutral pH) enables its incorporation into baked goods, hot-filled beverages, and pasteurized dairy products without significant prebiotic activity loss. This contrasts with more heat-labile fibers like inulin and FOS, which degrade under similar conditions. Formulators can confidently add stachyose to doughs, batters, and liquid products destined for thermal processing, ensuring the labeled prebiotic dose survives to reach the consumer [1].

Low-Calorie Functional Beverages & Supplements

With a sweetness intensity 22% that of sucrose and a caloric density of 1.5–2.4 kcal/g, stachyose serves as an ideal ingredient for sugar-reduced beverages, meal replacements, and dietary supplements where a mild sweet taste is desired without the high caloric impact of sugar or the intense sweetness of artificial sweeteners. Its prebiotic function adds value beyond sweetness, supporting gut health claims in the final product [1].

PCR Reagent Freeze-Drying Stabilization

Biotechnology and diagnostic companies can utilize stachyose as a glass-forming lyoprotectant in freeze-dried PCR master mixes and other enzyme-containing kits. The patent literature explicitly claims stachyose (tetrasaccharide) for stabilizing polymerases during lyophilization, a property not shared by smaller saccharides. This application scenario leverages stachyose's unique structural advantage for long-term room-temperature storage of sensitive biological reagents [1].

Microbiota Modulation for SCFA Enhancement

Based on evidence that stachyose fermentation yields higher SCFA levels than raffinose and β-GOS, formulators of synbiotic supplements or functional foods aimed at improving metabolic health markers can select stachyose to maximize butyrate, propionate, and acetate production. This scenario is particularly relevant for products targeting gut barrier integrity, anti-inflammatory effects, or blood glucose regulation, where SCFA output is a key performance indicator [1].

Application
Selection Property
Validation Focus
Thermal processing stability studies
Integrity at neutral pH up to 100°C
Prebiotic activity retention post-thermal treatment
Low-calorie functional beverage research
Sweetness ~22% of sucrose; caloric density 1.5–2.4 kcal/g
Sugar-reduction formulation with prebiotic function
Enzyme freeze-drying stabilization
Patent-claimed glass-forming tetrasaccharide
Lyoprotectant performance for polymerase storage
SCFA output microbiota studies
Reported higher total SCFA vs. raffinose and β-GOS
Fermentation endpoint – butyrate, propionate, acetate levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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